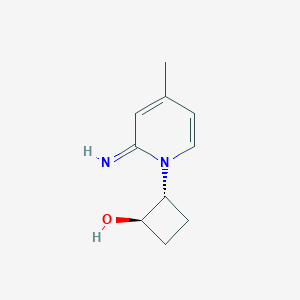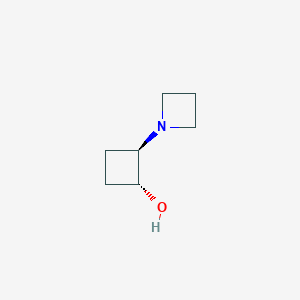![molecular formula C11H14FNO B1485485 trans-2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol CAS No. 2154987-39-8](/img/structure/B1485485.png)
trans-2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of trans-2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol consists of a cyclobutanol ring with a 2-amino substituent, which is further substituted with a 5-fluoro-2-methylphenyl group.Physical And Chemical Properties Analysis
The physical and chemical properties of trans-2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol include a molecular weight of 209.26 g/mol, a topological polar surface area of 32.3 Ų, and a complexity of 218 . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds .Aplicaciones Científicas De Investigación
Phosphorylation & Dephosphorylation Studies
This compound is used in the study of phosphorylation and dephosphorylation processes, which are critical for the regulation of various cellular activities. It acts as an inhibitor for p38 MAP Kinase, a protein that plays a significant role in these processes .
Biochemical Research
In biochemical research, “trans-2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol” serves as a small molecule inhibitor, primarily used for controlling the biological activity of proteins like p38/SAPK2. This is essential for understanding protein functions and interactions .
Cancer Research
The compound has applications in cancer research, particularly as an inhibitor of DNA methylation. DNA methylation inhibitors, like 5-fluoro-2′-deoxycytidine (FCdR), are developed to prevent the proliferation of cancer cells and are currently in phase II clinical trials .
Development of Antiviral Agents
Research indicates that derivatives of this compound can disrupt the three-dimensional structure of virus coat proteins, such as the tobacco mosaic virus (TMV), preventing their self-assembly. This suggests its potential as a lead compound for novel plant antiviral agents .
Agricultural Chemistry
In the field of agricultural chemistry, the compound’s derivatives have shown promising results against plant pathogenic bacteria like Xanthomonas oryzae pv. oryzae (Xoo), which causes significant crop losses. It offers a potential alternative for developing new pesticides with low toxicity and environmental friendliness .
Synthetic Chemistry
“Trans-2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol” is also valuable in synthetic chemistry for the design and synthesis of new compounds with desired biological activities. Its structure serves as a building block for creating a variety of derivatives with specific functions .
Propiedades
IUPAC Name |
(1R,2R)-2-(5-fluoro-2-methylanilino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-7-2-3-8(12)6-10(7)13-9-4-5-11(9)14/h2-3,6,9,11,13-14H,4-5H2,1H3/t9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQRYPIQQOMWKF-MWLCHTKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)N[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![trans-2-({Octahydrocyclopenta[c]pyrrol-2-yl}amino)cyclobutan-1-ol](/img/structure/B1485405.png)

![trans-2-{[(3-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485407.png)
![1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485409.png)
![1-{[(2-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485410.png)
![1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile](/img/structure/B1485412.png)
![(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B1485413.png)
![trans-2-[4-(2-Hydroxypropyl)piperazin-1-yl]cyclobutan-1-ol](/img/structure/B1485415.png)
![2-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485416.png)
![3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485418.png)
![[5-(Toluene-4-sulfonyloxy)-pentyloxy]-acetic acid tert-butyl ester](/img/structure/B1485420.png)
![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol hydrochloride](/img/structure/B1485421.png)
![{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1485424.png)